molecular formula C10H22N2O B012823 4-(4-Ethylpiperazin-1-yl)butan-1-ol CAS No. 110439-00-4

4-(4-Ethylpiperazin-1-yl)butan-1-ol

Cat. No.: B012823
CAS No.: 110439-00-4
M. Wt: 186.29 g/mol
InChI Key: QNINQNAGDRKECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethylpiperazin-1-yl)butan-1-ol is a chemical compound with the molecular formula C10H22N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylpiperazin-1-yl)butan-1-ol typically involves the reaction of 4-chlorobutan-1-ol with 4-ethylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethylpiperazin-1-yl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(4-Ethylpiperazin-1-yl)butan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in the compound can mimic the structure of neurotransmitters, allowing it to bind to receptors in the central nervous system. This binding can modulate the activity of these receptors, leading to various physiological effects.

Comparison with Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)butan-1-ol
  • 4-(4-Phenylpiperazin-1-yl)butan-1-ol
  • 4-(4-Benzylpiperazin-1-yl)butan-1-ol

Comparison: 4-(4-Ethylpiperazin-1-yl)butan-1-ol is unique due to the presence of the ethyl group on the piperazine ring, which can influence its binding affinity and selectivity for certain receptors. This structural variation can result in different pharmacological profiles and applications compared to its analogs.

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNINQNAGDRKECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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